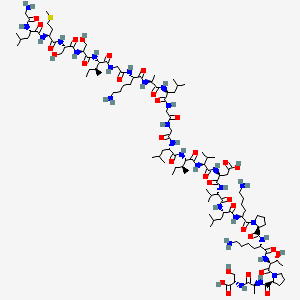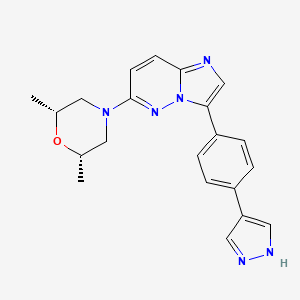
Brevicidine analog 22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brevicidine analog 22 is a member of the brevicidine family, which consists of cyclic lipopeptides known for their potent antimicrobial activity. These compounds are particularly effective against Gram-negative pathogens and have shown promise in combating antibiotic-resistant bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Brevicidine analog 22 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cyclization: The linear peptide is cyclized to form the macrocyclic structure.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves optimizing the SPPS process for large-scale synthesis. This includes scaling up the reaction volumes, improving the efficiency of coupling reactions, and enhancing the purification steps to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Brevicidine analog 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can modify the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Brevicidine analog 22 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and structure-activity relationships of cyclic lipopeptides.
Biology: The compound is employed in research on bacterial membrane disruption and antimicrobial resistance mechanisms.
Medicine: this compound is investigated for its potential as a therapeutic agent against multidrug-resistant bacterial infections.
Industry: The compound is explored for its use in developing new antimicrobial coatings and materials
Wirkmechanismus
Brevicidine analog 22 exerts its antimicrobial effects by disrupting the proton motive force of bacterial cells. It interacts with lipopolysaccharides in the outer membrane and targets phosphatidylglycerol and cardiolipin in the inner membrane. This disruption leads to metabolic perturbations, including inhibition of ATP synthesis, dehydrogenation of NADH, accumulation of reactive oxygen species, and inhibition of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brevicidine: The parent compound with selective activity against Gram-negative pathogens.
BrevicidineB: A variant with a single amino acid substitution (Tyr2 to Phe2) that broadens its antimicrobial spectrum to include Gram-positive pathogens.
Laterocidine: Another cyclic lipopeptide with similar antimicrobial properties
Uniqueness of Brevicidine Analog 22
This compound stands out due to its enhanced stability and broad-spectrum antimicrobial activity. It exhibits potent activity against both Gram-negative and Gram-positive bacteria, making it a promising candidate for further development as an antimicrobial agent .
Eigenschaften
Molekularformel |
C78H118N18O17 |
|---|---|
Molekulargewicht |
1579.9 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-(decanoylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C78H118N18O17/c1-5-7-8-9-10-11-12-29-64(100)87-57(26-18-35-80)70(104)92-60(38-48-30-32-51(99)33-31-48)73(107)94-61(39-49-41-83-54-23-15-13-21-52(49)54)74(108)91-59(28-20-37-82)72(106)90-56(25-17-34-79)69(103)85-43-65(101)88-58(27-19-36-81)71(105)93-62(40-50-42-84-55-24-16-14-22-53(50)55)75(109)96-68(47(4)98)77(111)95-67(46(3)6-2)76(110)86-44-66(102)89-63(45-97)78(112)113/h13-16,21-24,30-33,41-42,46-47,56-63,67-68,83-84,97-99H,5-12,17-20,25-29,34-40,43-45,79-82H2,1-4H3,(H,85,103)(H,86,110)(H,87,100)(H,88,101)(H,89,102)(H,90,106)(H,91,108)(H,92,104)(H,93,105)(H,94,107)(H,95,111)(H,96,109)(H,112,113)/t46-,47+,56-,57+,58+,59+,60+,61+,62-,63-,67-,68-/m0/s1 |
InChI-Schlüssel |
SFADWBYAKAYZHM-ISJCCYNISA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N[C@H](CCCN)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N[C@H](CCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CO)C(=O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)






![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)


![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
